(6-Bromo-3-chloro-2-methoxyphenyl)methanol
Description
(6-Bromo-3-chloro-2-methoxyphenyl)methanol, with the chemical formula C₈H₈BrClO₂, is a polysubstituted aromatic alcohol. Its structure is characterized by a benzene (B151609) ring adorned with a bromomethyl group, a chlorine atom, a bromine atom, and a methoxy (B1213986) group. This unique combination of functional groups positions it as a potentially valuable, multifunctional building block in synthetic chemistry.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 817166-50-0 |
| Molecular Formula | C₈H₈BrClO₂ |
| Molecular Weight | 251.51 g/mol |
| Synonyms | Benzyl (B1604629) alcohol, 6-bromo-3-chloro-2-methoxy- |
Halogenated and methoxy-substituted benzyl alcohols are pivotal intermediates in modern organic synthesis. The presence of halogen atoms (bromine and chlorine) on the aromatic ring significantly influences the molecule's reactivity. These substituents are known to modulate the electronic properties of the benzene ring and can serve as versatile handles for further chemical transformations. For instance, they are key precursors in cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for the construction of complex molecular frameworks. researchgate.net
The methoxy group, on the other hand, is an electron-donating group that can direct electrophilic aromatic substitution to specific positions on the ring. Its presence can also influence the biological activity of a molecule. The benzyl alcohol moiety itself is a versatile functional group that can undergo a variety of reactions, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to benzyl halides for subsequent nucleophilic substitution reactions.
Aromatic compounds that possess multiple functional groups, such as this compound, are of great interest as synthetic intermediates and chemical probes. researchgate.netmdpi.comsemanticscholar.org The distinct reactivity of each functional group allows for selective and sequential chemical modifications, enabling the construction of complex target molecules in a controlled manner. sigmaaldrich.com This "multifunctionality" is highly desirable in drug discovery and materials science, where the precise arrangement of different chemical entities is crucial for function. acs.orgnamiki-s.co.jpnih.gov
In medicinal chemistry, for example, the strategic placement of halogen and methoxy groups can enhance a drug candidate's binding affinity to its target, improve its metabolic stability, and modulate its pharmacokinetic profile. acs.orgnih.govresearchgate.net As chemical probes, these molecules can be designed to interact with biological systems in a specific manner, allowing researchers to investigate complex biological processes. mdpi.comsemanticscholar.org
Table 2: Potential Synthetic Transformations of Polysubstituted Benzyl Alcohols
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Oxidation | PCC, DMP | (6-Bromo-3-chloro-2-methoxyphenyl)formaldehyde |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted (3-chloro-2-methoxyphenyl)methanol |
| Etherification | Alkyl halide, Base | (6-Bromo-3-chloro-2-methoxyphenyl)methyl ether |
| Halogenation | SOCl₂, PBr₃ | 6-Bromo-3-chloro-2-methoxybenzyl halide |
The specific substitution pattern of this compound presents a unique platform for synthetic exploration. The interplay between the electron-withdrawing halogens and the electron-donating methoxy group, along with the reactive benzyl alcohol, suggests a rich and complex chemical reactivity profile.
A dedicated academic investigation into the chemical space of this molecule would likely involve:
Development of efficient synthetic routes: While general methods for the synthesis of substituted benzyl alcohols exist, optimizing a high-yield synthesis for this specific polysubstituted pattern would be a valuable contribution. google.comgoogle.com
Exploration of its reactivity: A systematic study of its behavior in various organic reactions would unveil its potential as a versatile building block for the synthesis of novel compounds.
Investigation of its potential applications: Given the prevalence of similar structural motifs in pharmaceuticals and functional materials, a thorough investigation could lead to the discovery of new molecules with interesting biological or material properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrClO2 |
|---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
(6-bromo-3-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3,11H,4H2,1H3 |
InChI Key |
WMMPRPMDAWQCNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CO)Br)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 3 Chloro 2 Methoxyphenyl Methanol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For (6-Bromo-3-chloro-2-methoxyphenyl)methanol, two primary disconnections are considered, as illustrated in the table below.
Table 1: Key Retrosynthetic Disconnections
| Disconnection Type | Bond Cleaved | Precursor (Synthon) | Corresponding Reagent/Starting Material |
|---|---|---|---|
| Functional Group Interconversion (FGI) & C-C Bond | C-CH₂OH | 6-Bromo-3-chloro-2-methoxybenzaldehyde | A suitable reducing agent (e.g., NaBH₄) |
The most logical primary disconnection is the C-C bond of the hydroxymethyl group, which simplifies the target molecule to a key intermediate: 6-bromo-3-chloro-2-methoxybenzaldehyde . This transformation corresponds to a reduction in the forward synthetic direction.
A subsequent disconnection of the formyl group from the benzaldehyde (B42025) intermediate leads to a substituted anisole, 2-bromo-5-chloroanisole (B64525) . This step relies on a formylation reaction, a crucial part of the precursor synthesis strategy. This anisole derivative can be further traced back to the corresponding phenol (B47542), 2-bromo-5-chlorophenol , through the disconnection of the methyl ether linkage.
Precursor Synthesis and Aromatic Functionalization Strategies
The successful synthesis of the target compound hinges on the efficient and regioselective preparation of its key precursors. This involves the strategic introduction of halogen and methoxy (B1213986) substituents onto the aromatic core.
The substitution pattern of the key intermediate, 6-bromo-3-chloro-2-methoxybenzaldehyde, suggests that the directing effects of the oxygen functional group (hydroxyl or methoxy) are pivotal. Starting from a simpler phenol or anisole, halogenation reactions can be directed to specific positions.
A highly effective strategy for introducing the formyl group at the C2 position is through Directed ortho-Metalation (DoM) . The methoxy group in a precursor like 2-bromo-5-chloroanisole is a potent directing group, facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is a powerful nucleophile that can react with an electrophile to introduce the desired functional group.
Table 2: Directed ortho-Metalation for Formylation
| Precursor | Reagents | Intermediate | Electrophile | Product |
|---|
The choice of base is critical; while n-BuLi is common, lithium diisopropylamide (LDA) can sometimes be used to avoid potential halogen-metal exchange with the aryl bromide. thieme-connect.de The reaction of the generated aryllithium species with N,N-dimethylformamide (DMF) is a well-established method for introducing a formyl group. thieme-connect.desemanticscholar.org
The methoxy group not only plays a role in directing subsequent functionalization but is also a key feature of the final molecule. Its introduction is typically achieved through the Williamson ether synthesis. The synthesis of the anisole precursor can be accomplished by methylating the corresponding phenol.
A documented synthesis of 2-bromo-5-chloroanisole starts from 2-bromo-5-chlorophenol. The reaction is carried out using a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Table 3: Synthesis of 2-Bromo-5-chloroanisole
| Starting Material | Reagents | Product | Yield |
|---|
This straightforward and high-yielding reaction provides the necessary precursor for the subsequent directed ortho-metalation step.
Direct Synthetic Routes to the Benzyl (B1604629) Alcohol Moiety
The final step in the synthesis is the conversion of the aldehyde or a related precursor into the target benzyl alcohol.
The reduction of the key intermediate, 6-bromo-3-chloro-2-methoxybenzaldehyde, is the most direct route to this compound. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it typically does not reduce aryl halides. commonorganicchemistry.commasterorganicchemistry.com The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol.
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, usually during an aqueous workup, yields the primary alcohol. masterorganicchemistry.com
Table 4: Reduction of 6-Bromo-3-chloro-2-methoxybenzaldehyde
| Substrate | Reducing Agent | Solvent | Product |
|---|
Alternatively, if the synthetic route proceeded through the corresponding carboxylic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be required. However, the aldehyde route is more atom-economical and avoids the use of more hazardous reagents.
Organometallic reagents provide an alternative pathway for constructing the benzyl alcohol moiety. This approach involves the reaction of a nucleophilic organometallic species with an electrophile containing the hydroxymethyl group or its equivalent.
A plausible route would involve the formation of a Grignard reagent from a suitable aryl bromide precursor, followed by a reaction with formaldehyde. In di-halogenated systems, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective Grignard formation at the bromine-substituted position.
For instance, one could envision a scenario starting from a precursor that, upon reaction with magnesium, would form a Grignard reagent. This reagent would then undergo nucleophilic addition to formaldehyde. An acidic workup would then yield the primary alcohol. libretexts.orgdalalinstitute.com
Table 5: Hypothetical Grignard Route to a Substituted Benzyl Alcohol
| Aryl Halide Precursor | Reagents | Organometallic Intermediate | Electrophile | Final Product (after workup) |
|---|
While this demonstrates the principle, applying it to the synthesis of this compound would require a different starting halide. However, given the successful synthesis and availability of the aldehyde intermediate, the reduction pathway (Section 2.3.1) remains the more direct and strategically sound approach to the target primary alcohol. The addition of Grignard or organolithium reagents to the aldehyde itself would result in the formation of a secondary alcohol, not the desired primary alcohol. masterorganicchemistry.comquora.com
Catalytic Hydration of Halogenated Styrene Derivatives
The catalytic hydration of alkenes represents a highly atom-economical method for the synthesis of alcohols. In the context of producing this compound, this strategy would theoretically involve the anti-Markovnikov hydration of a 6-bromo-3-chloro-2-methoxystyrene precursor. While methods for the enantioselective hydration of styrenes using engineered enzymes like fatty acid hydratases (FAHs) have been developed, their application to complex, polysubstituted styrenes remains a specialized area. This biocatalytic approach offers a green alternative to traditional chemical methods, utilizing water as the sole reagent to generate chiral 1-arylethanols with high enantioselectivity. However, the synthesis and subsequent enzymatic hydration of the specific 6-bromo-3-chloro-2-methoxystyrene intermediate are not widely documented, making the reduction of the corresponding benzaldehyde a more common and versatile route for accessing the target alcohol.
Palladium-Catalyzed Cross-Coupling Methods for Aryl-Halide Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. For a substrate like 1-bromo-4-chloro-2-methoxybenzene, a logical precursor to the target molecule, the differential reactivity of the carbon-bromine and carbon-chlorine bonds (C-Br > C-Cl) allows for selective, sequential modifications. The oxidative addition of palladium to the C-Br bond is significantly faster than to the more robust C-Cl bond, a principle that underpins the chemoselective functionalization of this and similar dihalogenated aromatic scaffolds. nih.gov
The Suzuki-Miyaura and Sonogashira reactions are cornerstone methods for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, vinyl, alkyl, or alkynyl groups onto an aromatic core.
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively couple at the more reactive C-Br position of a bromo-chloro-anisole precursor while leaving the C-Cl bond intact for subsequent transformations. This selectivity is crucial for the stepwise construction of complex molecules. For instance, reacting 1-bromo-4-chloro-2-methoxybenzene with an arylboronic acid can yield a substituted 4-chloro-2-methoxybiphenyl derivative.
The Sonogashira coupling provides a powerful route to arylalkynes by coupling an aryl halide with a terminal alkyne, typically using a dual palladium-copper catalytic system. wikipedia.org Similar to the Suzuki-Miyaura reaction, chemoselectivity is achievable, allowing for the preferential alkynylation at the C-Br bond. This reaction is valued for its mild conditions and tolerance of various functional groups.
The following table illustrates typical conditions for the selective functionalization of bromo-chloro aromatic compounds, highlighting the preferential reactivity of the C-Br bond.
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Yield of C-Br Coupled Product |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 1-Bromo-4-chloro-2-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | Good to Excellent mdpi.com |
| Suzuki-Miyaura | 2-Bromo-4-chlorophenol derivative | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 64-81% nih.gov |
| Sonogashira | 4-Bromo-3-methyl-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | ~95% researchgate.net |
| Sonogashira | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Good to Excellent wikipedia.org |
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to synthesize nitrogen-containing analogues that may serve as intermediates in a multi-step synthesis.
For a precursor like 1-bromo-4-chloro-2-methoxybenzene, a selective Buchwald-Hartwig amination can be performed at the C-Br position. The resulting N-substituted-4-chloro-2-methoxyaniline is a valuable intermediate. This aniline (B41778) can be further transformed, for example, through a Sandmeyer reaction. Diazotization of the amino group followed by hydrolysis can introduce a hydroxyl group, yielding a 4-chloro-2-methoxyphenol (B107037) derivative. This phenol can then be subjected to further functionalization or carried forward in a synthetic sequence. The ability to selectively introduce a nitrogen-based functional group, which can later be converted into other functionalities, highlights the strategic importance of this reaction in the synthesis of polysubstituted aromatics. libretexts.orgorganic-chemistry.org
Optimization of Reaction Conditions and Stereochemical Control
The success of advanced synthetic methodologies hinges on the meticulous optimization of reaction parameters to achieve the desired outcome, particularly in terms of yield, selectivity, and stereochemistry.
In palladium-catalyzed cross-coupling reactions involving dihalogenated substrates, the choice of catalyst and, more importantly, the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is paramount for controlling chemoselectivity. nih.gov The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
For substrates containing both bromine and chlorine atoms, the general reactivity trend (C-Br > C-Cl) can be either enhanced or, in some cases, reversed by ligand choice.
Electron-rich, bulky ligands , such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or sterically hindered NHC ligands (e.g., IPr), are known to promote the oxidative addition to even less reactive C-Cl bonds. By carefully tuning the ligand's properties, a catalyst system can be designed to favor reaction at one site over the other with high fidelity. nih.gov
Ligand-free conditions or the use of simple, less electron-donating ligands like triphenylphosphine (B44618) (PPh₃) often result in high selectivity for the more labile C-Br bond, as the catalyst is not active enough to readily cleave the C-Cl bond under mild conditions. nih.gov
The table below summarizes the effect of different ligand types on the selectivity of cross-coupling reactions with dihaloarenes.
| Ligand Type | Key Characteristics | Typical Selectivity Outcome (Bromo/Chloro Substrates) | Example Ligands |
|---|---|---|---|
| Triarylphosphines (Simple) | Modest electron donor, sterically accessible | High selectivity for C-Br bond cleavage | PPh₃, P(o-tolyl)₃ |
| Buchwald-type Biarylphosphines | Very electron-rich, bulky | Can activate C-Cl bonds; selectivity is tunable but may decrease | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically hindered | Highly active for C-Cl bond activation; can provide unconventional selectivity | IPr, SIPr |
| No Ligand ("Ligand-Free") | Relies on solvent or substrate coordination | Generally high selectivity for the most reactive bond (C-Br) | N/A |
Solvent and temperature are critical variables that can profoundly influence the rate, yield, and selectivity of palladium-catalyzed reactions. mdpi.com
Solvent Effects: The polarity of the solvent can affect the stability of catalytic intermediates and transition states.
Non-polar solvents like toluene or 1,4-dioxane are commonly used and generally favor the standard reactivity profile, leading to selective coupling at C-Br over C-Cl. researchgate.net
Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) can sometimes alter selectivity. In certain cases, they have been shown to stabilize anionic palladium complexes, which can lead to changes in the rate-determining step and unconventional selectivity, such as favoring reaction at a C-OTf bond over a C-Cl bond. researchgate.net The choice of solvent is therefore a powerful tool for optimizing reaction outcomes.
Temperature Regulation: Temperature directly controls the reaction kinetics.
Lower temperatures (e.g., room temperature) often enhance selectivity, as there may be insufficient thermal energy to overcome the higher activation barrier for the cleavage of the less reactive C-Cl bond. mdpi.com
Higher temperatures (e.g., 80-120 °C) increase reaction rates and can be necessary to activate stubborn C-Cl bonds, but often at the cost of reduced selectivity, potentially leading to mixtures of mono- and di-substituted products. researchgate.net
The following table demonstrates how solvent and temperature can be modulated to control reaction outcomes in Suzuki-Miyaura couplings.
| Solvent | Temperature | General Effect on Bromo/Chloro Selectivity | Rationale |
|---|---|---|---|
| Toluene | Room Temp to 60 °C | High C-Br selectivity | Low thermal energy favors cleavage of the weaker C-Br bond. |
| 1,4-Dioxane/Water | 80-100 °C | Moderate to high C-Br selectivity | Commonly used conditions; selectivity is often maintained but higher T can activate C-Cl. mdpi.com |
| DMF or DMSO | 100-120 °C | Reduced selectivity; potential for C-Cl coupling | High polarity and high temperature can activate the C-Cl bond. researchgate.net |
| Methanol/Water | Room Temperature | High C-Br selectivity with active catalysts | "Green" solvent system that promotes high selectivity under mild conditions. mdpi.com |
Stereochemical Control: For the synthesis of this compound, stereochemical control is introduced if the final step is the reduction of the corresponding aldehyde, 6-bromo-3-chloro-2-methoxybenzaldehyde. The prochiral carbonyl group can be reduced to a chiral alcohol using asymmetric methods, yielding enantiomerically enriched (R)- or (S)-(6-Bromo-3-chloro-2-methoxyphenyl)methanol. Established methods for asymmetric reduction include catalytic hydrogenation with chiral catalysts (e.g., Noyori's Ru-BINAP systems) or enantioselective hydride reduction using chiral reagents like the Corey-Bakshi-Shibata (CBS) catalyst. The choice of catalyst and reducing agent dictates the absolute stereochemistry of the final product.
Green Chemistry Principles in the Synthesis of the Compound
The synthesis of complex pharmaceutical intermediates such as this compound is increasingly guided by the principles of green chemistry. mdpi.comncfinternational.it These principles provide a framework for designing chemical processes that minimize environmental impact, reduce waste, and enhance safety and efficiency. instituteofsustainabilitystudies.comjddhs.com The adoption of green chemistry in pharmaceutical manufacturing aims to create more sustainable pathways for producing active pharmaceutical ingredients (APIs) and their precursors. nih.gov Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, and increasing energy efficiency. ncfinternational.it By applying these principles, chemists can develop synthetic routes that are not only more environmentally responsible but also potentially more cost-effective. mdpi.comjddhs.com
Biocatalytic Approaches for Alcohol Production
Biocatalysis offers a powerful green alternative to conventional chemical methods for producing alcohols. tudelft.nl This approach utilizes enzymes or whole-cell systems to catalyze specific reactions, such as the reduction of an aldehyde to an alcohol, under mild conditions. tudelft.nlnih.gov For the synthesis of this compound, a biocatalytic reduction of the corresponding precursor, (6-bromo-3-chloro-2-methoxybenzaldehyde), would be a key application of this principle.
Biocatalytic reductions are highly chemoselective, often capable of reducing an aldehyde group in the presence of other reducible functionalities. tudelft.nl Various biological systems, including plant-based extracts and microorganisms, have been shown to effectively reduce a wide range of aromatic aldehydes to their corresponding alcohols. researchgate.netscielo.org.mxscielo.org.mx These processes avoid the use of hazardous metal hydride reducing agents and operate in aqueous media, significantly improving the environmental profile of the synthesis. scielo.org.mx
Table 1: Examples of Biocatalysts in the Reduction of Aromatic Aldehydes
| Biocatalyst Source | Substrate Example | Product | Key Advantages |
| Aloe vera extract | Aromatic Aldehydes | Aromatic Alcohols | Fast reaction under microwave irradiation, avoids toxic hydrides. scielo.org.mx |
| E. coli whole cells | Benzaldehyde | Benzyl Alcohol | High chemoselectivity, mild reaction conditions. nih.gov |
| Vegetable Wastes (e.g., bean pods, mamey seeds) | Benzaldehyde | Benzyl Alcohol | Utilizes waste biomass, avoids costly metal agents, biodegradable. scielo.org.mx |
| Lens culinaris (Lentil) | Aromatic Aldehydes & Ketones | Corresponding Alcohols | Green context, alternative for alcohol synthesis. researchgate.net |
Sustainable Oxidants and Reducing Agents
The choice of oxidizing and reducing agents is critical in developing a sustainable synthetic process. Traditional reagents, such as chromium-based oxidants and metal hydrides like lithium aluminum hydride (LiAlH₄), are effective but often toxic and generate significant hazardous waste. libretexts.orgsolubilityofthings.com Green chemistry seeks to replace these with more benign and efficient alternatives.
For the reduction of a carbonyl precursor to this compound, sustainable options include catalytic hydrogenation using molecular hydrogen (H₂) with a recyclable metal catalyst (e.g., Palladium, Nickel). solubilityofthings.com This method boasts high atom economy, with water being the only theoretical byproduct. Electrochemical methods also represent a green alternative, using electricity to drive reductions and minimizing reagent-based waste. researchgate.net The development of greener reducing agents is a key area of research aimed at improving the sustainability of organic synthesis. acs.org
Table 2: Comparison of Traditional and Sustainable Reducing Agents for Aldehyde Reduction
| Agent Type | Example | Advantages | Disadvantages |
| Traditional | Lithium Aluminum Hydride (LiAlH₄) | Powerful and versatile. solubilityofthings.com | Highly reactive with water, generates aluminum waste, hazardous. solubilityofthings.com |
| Traditional | Sodium Borohydride (NaBH₄) | Milder and safer than LiAlH₄. libretexts.org | Still generates stoichiometric borate (B1201080) waste. |
| Sustainable | Catalytic Hydrogenation (H₂/Pd, Ni) | High atom economy, water is the only byproduct, catalyst can be recycled. solubilityofthings.com | Requires specialized high-pressure equipment, potential safety risks with H₂ gas. |
| Sustainable | Biocatalysis (e.g., Alcohol Dehydrogenases) | High selectivity, mild aqueous conditions, biodegradable. tudelft.nl | Can have substrate specificity limitations, may require cofactor regeneration. |
| Sustainable | Electrochemical Reduction | Uses electricity as the "reagent," avoids chemical waste. researchgate.net | Can be limited by substrate solubility and conductivity of the medium. |
Solvent-Free or Alternative Solvent Systems
Solvents constitute a major portion of the waste generated in pharmaceutical manufacturing, making their selection a focal point of green chemistry. jddhs.com Traditional solvents like tetrahydrofuran (B95107) (THF) and diethyl ether, commonly used in organometallic reactions for C-C bond formation, pose safety and environmental hazards. researchgate.net Research has focused on identifying greener alternatives that are less toxic, derived from renewable resources, and easier to recycle. rsc.orgrsc.org
For a multi-step synthesis that could lead to this compound, replacing conventional solvents is crucial. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) have emerged as superior alternatives to THF for reactions like Grignard syntheses, offering better reaction efficiency, easier work-up due to immiscibility with water, and a better safety profile. researchgate.netrsc.orgresearchgate.net
Furthermore, solvent-free reaction conditions, where the reaction is carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid support, represent an ideal green methodology. researchgate.netcdnsciencepub.comias.ac.in These techniques can reduce waste, lower energy consumption, shorten reaction times, and simplify product purification. cdnsciencepub.comias.ac.in
Table 3: Properties of Conventional vs. Green Ethereal Solvents
| Solvent | Source | Boiling Point (°C) | Water Solubility | Key Green Attributes |
| Diethyl Ether (Et₂O) | Petrochemical | 35 | 6.5 g/100 mL | None; highly volatile and flammable, prone to peroxide formation. researchgate.net |
| Tetrahydrofuran (THF) | Petrochemical | 66 | Miscible | None; miscible with water complicating work-up, forms peroxides. researchgate.netresearchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corn cobs) | 80 | 14 g/100 mL | Renewable source, higher boiling point, low water miscibility allows for easy phase separation, less prone to peroxide formation. researchgate.netrsc.org |
| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | 1.1 g/100 mL | High boiling point, very low water solubility, stable against peroxide formation. rsc.orgrsc.org |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3 Chloro 2 Methoxyphenyl Methanol
Transformations Involving the Hydroxyl Group
The benzylic hydroxyl group is a primary site for a variety of chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution. These reactions are fundamental to altering the oxidation state or for the installation of new functional moieties at the benzylic position.
Oxidation Pathways to Corresponding Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol in (6-Bromo-3-chloro-2-methoxyphenyl)methanol can be selectively controlled to yield either the corresponding aldehyde, 6-Bromo-3-chloro-2-methoxybenzaldehyde, or the carboxylic acid, 6-Bromo-3-chloro-2-methoxybenzoic acid. masterorganicchemistry.com The choice of oxidant and reaction conditions dictates the final product.
Mild oxidizing agents are employed for the synthesis of the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. mdpi.com These conditions are generally selective for the alcohol, leaving the other functional groups on the aromatic ring intact.
For the synthesis of 6-Bromo-3-chloro-2-methoxybenzoic acid, stronger oxidizing agents are required. orgsyn.org Common methods include the use of potassium permanganate (B83412) (KMnO₄) under basic conditions followed by an acidic workup, or the Jones reagent (CrO₃ in sulfuric acid and acetone). These harsh conditions ensure the complete oxidation of the benzylic carbon.
| Target Product | Reagent(s) | Typical Conditions | Product Structure |
|---|---|---|---|
| 6-Bromo-3-chloro-2-methoxybenzaldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temp | ![]() |
| 6-Bromo-3-chloro-2-methoxybenzaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | ![]() |
| 6-Bromo-3-chloro-2-methoxybenzoic acid | Potassium permanganate (KMnO₄) | NaOH/H₂O, Heat; then H₃O⁺ | ![]() |
| 6-Bromo-3-chloro-2-methoxybenzoic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp | ![]() |
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. Standard procedures, like Fischer esterification (reaction with a carboxylic acid under acidic catalysis) or reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine, can be employed to form the corresponding esters.
Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether.
Nucleophilic Substitution Reactions at the Benzylic Carbon
For nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a good leaving group. khanacademy.org This can be accomplished by reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the benzylic chloride or bromide, respectively. Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.
Once the leaving group is installed, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles (e.g., cyanide, azide, amines, thiols). The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. An Sₙ2 pathway is possible as it is a primary benzylic position. However, the formation of a resonance-stabilized benzylic carbocation also makes an Sₙ1 pathway viable, particularly with polar protic solvents and weaker nucleophiles. khanacademy.org
Reactions of the Aromatic Halogen Substituents (Bromine and Chlorine)
The presence of two different halogen atoms on the aromatic ring allows for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many common transformations, particularly in palladium-catalyzed cross-coupling and halogen-metal exchange reactions. This differential reactivity is key to the stepwise elaboration of the molecule. rsc.org
Diverse Cross-Coupling Reactivity (e.g., C-C, C-N, C-O, C-S)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition of a Palladium(0) catalyst occurs preferentially at the C-6 (bromo) position. rsc.orgmdpi.com This selectivity allows for the targeted synthesis of a mono-substituted product, leaving the chlorine atom available for subsequent transformations under more forcing conditions if desired.
Notable cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.govnih.gov
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. nih.govresearchgate.net
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.
Heck Coupling: Reaction with an alkene to form a new C-C double bond.
| Coupling Reaction | Coupling Partner | Resulting Functional Group at C-6 | Typical Catalyst/Ligand System |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Aryl | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Buchwald-Hartwig | Amine (R₂NH) | Amino (NR₂) | Pd₂(dba)₃/XPhos or BINAP |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl | PdCl₂(PPh₃)₂/CuI |
| Heck | Alkene (CH₂=CHR) | Alkenyl | Pd(OAc)₂/P(o-tolyl)₃ |
| Stille | Organostannane (R-SnBu₃) | Alkyl/Aryl | Pd(PPh₃)₄ |
Halogen-Metal Exchange Reactions for Further Functionalization
Halogen-metal exchange is a powerful method for converting an aryl halide into a highly reactive organometallic intermediate, which can then be quenched with an electrophile. wikipedia.org The rate of this exchange is significantly faster for bromine than for chlorine (I > Br > Cl). wikipedia.orglookchem.com Consequently, treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) results in selective bromine-lithium exchange.
A critical consideration is the presence of the acidic hydroxyl proton, which will be rapidly deprotonated by the organolithium reagent. Therefore, a minimum of two equivalents of the lithium reagent is required: one to deprotonate the alcohol and the second to perform the halogen exchange. The resulting dilithiated species can then react with a variety of electrophiles at the C-6 position. For substrates bearing acidic protons, a combined system of i-PrMgCl and n-BuLi can also be employed to achieve selective bromine-metal exchange while mitigating side reactions. nih.gov
| Electrophile | Reagent | Product (Functional Group at C-6) |
|---|---|---|
| Proton source | H₂O | -H (Dehalogenation) |
| Carbon dioxide | CO₂ (gas), then H₃O⁺ | -COOH (Carboxylation) |
| Aldehyde/Ketone | R₂C=O, then H₃O⁺ | -C(OH)R₂ (Hydroxyalkylation) |
| Alkyl halide | R-X | -R (Alkylation) |
| Disulfide | RSSR | -SR (Thiolation) |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is a challenging transformation due to the general lack of strong electron-withdrawing groups, such as a nitro group, ortho or para to a potential leaving group. libretexts.orglibretexts.org The SNAr mechanism typically proceeds via an addition-elimination pathway, which is facilitated by substituents that can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In the case of this compound, the existing bromo, chloro, and methoxy (B1213986) groups are not strongly activating for SNAr.
However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles, SNAr reactions can be induced. science.gov The potential leaving groups on the aromatic ring are the bromo and chloro substituents. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend of acidity of the hydrogen halides. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative substituent that polarizes the C-X bond. youtube.com
Possible SNAr strategies could involve the displacement of the chloro or bromo substituent by strong nucleophiles such as alkoxides, amides, or thiolates. Given the electronic properties of the substituents, the ring is not highly activated for such reactions. The methoxy group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. wikipedia.org
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Leaving Group | Nucleophile | Potential Product | Reaction Conditions |
|---|---|---|---|
| Chloro | Sodium methoxide (B1231860) (NaOMe) | (6-Bromo-2,3-dimethoxyphenyl)methanol | High temperature, polar aprotic solvent |
| Bromo | Sodium amide (NaNH₂) | (3-Chloro-6-amino-2-methoxyphenyl)methanol | High temperature, liquid ammonia |
Reactivity of the Methoxy Group
Demethylation Reactions and Phenol (B47542) Formation
The methoxy group in this compound can be cleaved to yield the corresponding phenol, 2-bromo-6-chloro-3-(hydroxymethyl)phenol. This demethylation is a common transformation for aryl methyl ethers and can be achieved using a variety of reagents.
Strong protic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), can effect demethylation through a nucleophilic attack of the halide ion on the methyl group, proceeding through an oxonium ion intermediate. Lewis acids, such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI), are also highly effective reagents for the cleavage of aryl ethers. Boron tribromide is particularly efficient and often used for its high reactivity under relatively mild conditions.
Table 2: Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | General Reaction Conditions |
|---|---|
| Hydrogen bromide (HBr) | Acetic acid or neat, reflux |
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature |
Stereoelectronic Influence of the Methoxy Group on Aromatic Reactivity
The methoxy group exerts a significant stereoelectronic influence on the reactivity of the aromatic ring. As a substituent, it is a strong resonance electron-donating group and a weak inductive electron-withdrawing group. wikipedia.org The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the benzene ring, is dominant. uba.ar
This electron donation increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these positions. researchgate.net However, in this compound, the ortho positions relative to the methoxy group are already substituted. This leaves the para position (C4) as a potential site for electrophilic substitution, although it is sterically hindered by the adjacent chloro group. The methoxy group's electron-donating nature deactivates the ring towards nucleophilic aromatic substitution. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Regioselectivity Directed by Existing Substituents
The regioselectivity of any further substitution on the aromatic ring of this compound is determined by the combined directing effects of the bromo, chloro, and methoxy substituents. libretexts.org
Methoxy group (-OCH₃): As a strong activating group, it directs incoming electrophiles to the ortho and para positions. wikipedia.org In this molecule, the two ortho positions (C1 and C3) are occupied. The para position (C5) is therefore electronically favored for electrophilic attack.
Chloro (-Cl) and Bromo (-Br) groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors due to their resonance electron-donating effect. masterorganicchemistry.com The chloro group at C3 would direct incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The bromo group at C6 would direct to its ortho (C1 and C5) and para (C3) positions.
Considering the combined effects, the directing influences of the substituents are somewhat conflicting. However, the powerful activating and directing effect of the methoxy group is likely to be the dominant factor. masterorganicchemistry.com Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the methoxy group and ortho to the bromo group. Steric hindrance from the adjacent substituents could also play a significant role in determining the final product distribution. masterorganicchemistry.com
For nucleophilic aromatic substitution, the presence of the electron-donating methoxy group generally hinders the reaction. youtube.com If a reaction were to occur, it would likely involve the displacement of one of the halogen atoms, with the regioselectivity being influenced by the specific reaction conditions and the nature of the nucleophile. science.gov
Synthetic Methodologies for Ring-Substituted Analogues
The synthesis of ring-substituted analogues of this compound can be approached through various strategies, either by modifying the existing substituents or by introducing new ones onto the aromatic ring.
One common approach is through electrophilic aromatic substitution reactions. For example, nitration, halogenation, sulfonation, or Friedel-Crafts reactions could introduce a new substituent at the C5 position, as directed by the methoxy group. The conditions for these reactions would need to be carefully controlled to overcome the deactivating effects of the halogens and to manage the steric hindrance.
Alternatively, lithiation followed by quenching with an electrophile offers a versatile method for introducing a variety of functional groups. Directed ortho-metalation could potentially be used, where the methoxy or hydroxymethyl group directs the lithiation to an adjacent position. However, the presence of multiple halogens complicates this approach.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be employed to modify the bromo or chloro substituents, thus creating a wide range of analogues with new carbon-carbon or carbon-heteroatom bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond in these reactions would likely allow for selective functionalization at the C6 position.
Kinetic and Mechanistic Studies of Key Transformations
No published literature was identified that investigates the kinetics or mechanisms of chemical transformations involving this compound.
Reaction Rate Determinations and Activation Energy Profiling
There is no available data on the determination of reaction rates or the profiling of activation energies for reactions with this compound.
Role of Catalysis in Modulating Reaction Pathways and Selectivity
There are no studies available that describe the role of catalysis in modulating the reaction pathways or selectivity of transformations involving this compound.
Design, Synthesis, and Advanced Spectroscopic Elucidation of Derivatives and Analogues
Strategic Derivatization of the (6-Bromo-3-chloro-2-methoxyphenyl)methanol Scaffold
The chemical architecture of this compound offers multiple avenues for strategic derivatization, primarily centered around the reactive benzyl (B1604629) alcohol moiety. The hydroxyl group can be readily transformed into a variety of other functional groups, thereby altering the molecule's steric and electronic properties.
Key derivatization strategies include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of standard oxidizing agents. The choice of reagent dictates the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of (6-Bromo-3-chloro-2-methoxyphenyl)carbaldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid would yield 6-Bromo-3-chloro-2-methoxybenzoic acid.
Etherification: The synthesis of ethers can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This approach allows for the introduction of a wide array of alkyl or aryl groups.
Esterification: Esters can be prepared by reacting the alcohol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. The Fischer esterification, using an acid catalyst, is a common method for reacting with carboxylic acids. These ester derivatives are often explored for their potential as prodrugs.
Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), leading to the formation of 6-bromo-3-chloro-1-(chloromethyl)-2-methoxybenzene or 1-(bromomethyl)-6-bromo-3-chloro-2-methoxybenzene, respectively. These halogenated derivatives are valuable precursors for further synthetic transformations.
A summary of these potential derivatizations is presented in the interactive table below.
| Reaction Type | Reagent(s) | Product Functional Group | Potential Product Name |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | (6-Bromo-3-chloro-2-methoxyphenyl)carbaldehyde |
| Strong Oxidation | Potassium permanganate (KMnO4) | Carboxylic Acid | 6-Bromo-3-chloro-2-methoxybenzoic acid |
| Etherification | 1. NaH2. Alkyl halide (R-X) | Ether | 6-Bromo-3-chloro-1-(alkoxymethyl)-2-methoxybenzene |
| Esterification | Carboxylic acid (R-COOH), H+ | Ester | (6-Bromo-3-chloro-2-methoxyphenyl)methyl alkanoate |
| Halogenation | Thionyl chloride (SOCl2) | Chloroalkane | 6-Bromo-3-chloro-1-(chloromethyl)-2-methoxybenzene |
Synthesis of Analogues with Modified Halogenation Patterns
The biological activity and material properties of aromatic compounds are often profoundly influenced by the nature and position of halogen substituents. Therefore, the synthesis of analogues of this compound with varied halogenation patterns is a key area of research. This can involve the replacement of bromine or chlorine with other halogens, such as fluorine or iodine, or altering their positions on the aromatic ring.
The synthesis of such analogues typically requires a multi-step approach, often starting from precursors that allow for the regioselective introduction of the desired halogens. For example, Sandmeyer or Schiemann reactions on appropriately substituted anilines can be employed to introduce bromine, chlorine, or fluorine at specific positions. The introduction of iodine can often be achieved through electrophilic iodination of activated aromatic rings.
The challenges in synthesizing these analogues lie in controlling the regioselectivity of the halogenation steps and in the potential for steric hindrance from existing substituents. The electronic effects of the methoxy (B1213986) and hydroxymethyl groups also play a crucial role in directing incoming electrophiles.
Preparation of Methoxy-Modified and Phenolic Analogues
Modification of the methoxy group in this compound opens up another avenue for creating structural diversity. The primary strategies involve either demethylation to yield the corresponding phenol (B47542) or the synthesis of analogues with different alkoxy groups.
Phenolic Analogues:
The cleavage of the methyl ether to unveil the phenolic hydroxyl group is a common transformation. Reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr) are frequently used for this purpose. The resulting 2-bromo-4-chloro-6-(hydroxymethyl)phenol is a valuable intermediate for further derivatization, as the phenolic hydroxyl group can undergo a range of reactions, including O-alkylation, O-acylation, and electrophilic aromatic substitution.
Methoxy-Modified Analogues:
The synthesis of analogues with different alkoxy groups (e.g., ethoxy, propoxy) typically involves starting from the corresponding phenolic precursor and performing a Williamson ether synthesis with the appropriate alkyl halide. Alternatively, a complete synthesis from a precursor with the desired alkoxy group already in place may be undertaken.
These modifications can significantly impact the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical parameters for pharmacological activity.
Advanced Spectroscopic and Structural Elucidation of Derivatives
The unambiguous characterization of the complex structures of this compound derivatives and their analogues is paramount. A combination of advanced spectroscopic techniques is employed to achieve this, providing a comprehensive understanding of their atomic connectivity, three-dimensional structure, and electronic properties.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are often necessary to resolve ambiguities and establish definitive structural assignments, especially for highly substituted aromatic rings.
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling interactions, allowing for the identification of adjacent protons. In the aromatic region, COSY spectra would help to trace the connectivity of the aromatic protons, aiding in the confirmation of their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more readily assigned ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation between the methylene (B1212753) protons of the hydroxymethyl group and the aromatic carbons at the C1, C2, and C6 positions would confirm the attachment of the side chain to the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.
The expected ¹H NMR chemical shifts for the aromatic protons of this compound would be influenced by the electronic effects of the bromo, chloro, methoxy, and hydroxymethyl substituents. The proton ortho to the methoxy group would likely appear at the highest field (lowest ppm), while the proton situated between the bromine and chlorine atoms would be expected at the lowest field (highest ppm).
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of the synthesized derivatives, as well as for gaining insights into their structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is essential for confirming the successful incorporation of substituents and for distinguishing between isobaric compounds.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For derivatives of this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxymethyl group, the methoxy group, and the halogen atoms. The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule and to differentiate between isomers.
For instance, a common fragmentation pathway for benzyl alcohols is the loss of water (18 Da) or the cleavage of the C-C bond to lose the CH₂OH radical (31 Da). The presence of bromine and chlorine would lead to characteristic isotopic patterns in the mass spectrum, aiding in the identification of fragments containing these halogens.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study intermolecular interactions such as hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretch of the alcohol group. The C-O stretching vibration of the alcohol would appear in the 1000-1260 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band around 1250 cm⁻¹. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.
By comparing the vibrational spectra of the parent compound with its derivatives, it is possible to confirm the success of chemical transformations. For example, the disappearance of the O-H stretching band and the appearance of a C=O stretching band would confirm the oxidation of the alcohol to a carbonyl compound.
X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination
While the specific crystal structure of this compound has not been detailed in publicly accessible crystallographic databases, the principles of molecular and supramolecular assembly for this class of compounds can be thoroughly elucidated by examining studies on analogous halogenated benzyl alcohols. nih.govresearchgate.net Single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice, providing unequivocal information on bond lengths, bond angles, and the conformational preferences of the molecule. For a substituted benzyl alcohol like this compound, this technique would reveal the spatial orientation of the bromochloro-methoxyphenyl ring relative to the hydroxymethyl group.
Beyond the individual molecular structure, X-ray crystallography provides critical insights into the supramolecular architecture, which is governed by a complex interplay of non-covalent interactions. nih.gov The crystallization process and the final crystal packing are directed by the energetic hierarchy of these intermolecular forces. researchgate.net In the case of this compound, the hydroxyl (-OH) and methoxy (-OCH₃) groups, along with the halogen substituents (-Br and -Cl), are the primary drivers of self-assembly.
Research on similar halogenated benzyl alcohols indicates that strong, classical hydrogen bonds of the O-H···O type are fundamental to forming primary structural motifs. nih.gov The hydroxyl group of the methanol (B129727) moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of one-dimensional chains or cyclic synthons. The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor.
Halogen Bonds (C-X···O/N/X): The bromine and chlorine atoms, possessing regions of positive electrostatic potential known as σ-holes, can act as halogen bond donors, interacting with electron-rich atoms like oxygen.
π-π Stacking: The aromatic rings can stack upon one another, an interaction that is often fundamental in initiating the crystallization process by forming the first supramolecular chains. nih.govresearchgate.net
C-H···π Interactions: Hydrogen atoms attached to the aromatic ring or the methylene group can interact with the electron cloud of an adjacent aromatic ring.
The interplay between these varied interactions dictates the final, most thermodynamically stable crystal form. The crystallization mechanism for halogenated benzyl alcohols often begins with the strongest available interaction, such as π-π stacking, to form a 1D chain. These chains then assemble into 2D layers and finally a 3D structure through the cumulative effect of weaker C-H···X and halogen-halogen (X···X) interactions. nih.govresearchgate.net
| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |
|---|---|---|---|
| Classical Hydrogen Bond | Hydroxyl Group (-OH) | Hydroxyl Oxygen, Methoxy Oxygen | Formation of primary 1D chains or cyclic motifs; high-energy directional interaction. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Initiation of crystal packing; formation of 1D supramolecular chains. |
| Halogen Bond | C-Br, C-Cl | Oxygen atoms, Halogen atoms | Stabilization of 2D and 3D packing; directional control. |
| C-H···π Interaction | Aromatic C-H, Methylene C-H | Aromatic Ring | Cross-linking of supramolecular chains and layers. |
| Weak C-H···O/X Hydrogen Bond | Aromatic/Aliphatic C-H | Oxygen, Chlorine, Bromine atoms | Cumulative stabilization of the 3D crystal lattice. |
Chromatographic and Separation Methodologies for Purity Assessment and Isomer Resolution
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the purity assessment and potential isomer resolution of this compound. These methods offer high resolution, sensitivity, and reproducibility, making them ideal for quantifying the target compound and detecting any process-related impurities or synthetic isomers.
For halogenated aromatic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. bme.hu Separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.
Stationary Phases: Standard C18 (octadecylsilane) and C8 (octylsilane) columns are widely used and provide excellent hydrophobic retention for aromatic molecules. oup.comnih.gov For challenging separations involving positional isomers, stationary phases with alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, can be employed. chromforum.org PFP phases, in particular, offer unique π-π, dipole-dipole, and ion-exchange interactions that can enhance the resolution between structurally similar halogenated isomers. thermofisher.com
Mobile Phases: Typical mobile phases consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. bme.hu Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often used to ensure the timely elution of all components with good peak shape. For compounds that may contain acidic or basic functional groups, or to improve peak symmetry, additives like trifluoroacetic acid (TFA) or phosphoric acid are often included in the mobile phase. chromforum.org
Detection: Given the presence of the aromatic ring, UV detection is the standard method for this class of compounds. A Diode Array Detector (DAD) is particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment by checking for spectral homogeneity across a single chromatographic peak.
The advent of UPLC has provided significant advantages over traditional HPLC for purity analysis. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to deliver faster separations with superior resolution and sensitivity. mdpi.comwaters.com This allows for higher throughput in quality control environments and a greater ability to detect and resolve trace-level impurities. researchgate.net The method development principles for UPLC are analogous to HPLC, but with significantly reduced run times, often completing an analysis in under 10 minutes. thermofisher.comwaters.com
| Parameter | HPLC Conditions | UPLC Conditions | Rationale and Optimization Notes |
|---|---|---|---|
| Column | C18 or PFP (e.g., 4.6 x 150 mm, 5 µm) | BEH C18 or CSH PFP (e.g., 2.1 x 50 mm, 1.7 µm) | PFP columns can improve resolution of positional isomers. UPLC columns offer higher efficiency. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or TFA | Water with 0.1% Formic Acid (MS-compatible) | Acidic modifier improves peak shape. Formic acid is used for compatibility with mass spectrometry. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Acetonitrile typically provides better peak shapes and lower backpressure than methanol. |
| Elution Mode | Gradient | Gradient | A gradient from ~30% to 95% B is a common starting point for method development. |
| Flow Rate | ~1.0 mL/min | ~0.4-0.6 mL/min | Flow rates are scaled down for smaller UPLC column diameters to maintain optimal linear velocity. |
| Detection | UV/DAD at ~220 nm and 270 nm | UV/DAD at ~220 nm and 270 nm | Multiple wavelengths are monitored to ensure detection of all potential impurities. |
| Column Temp. | 25-40 °C | 30-50 °C | Elevated temperatures can improve efficiency and reduce viscosity, but may affect selectivity. |
Theoretical and Computational Studies of 6 Bromo 3 Chloro 2 Methoxyphenyl Methanol and Its Transformations
Quantum Chemical Calculations on Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (6-Bromo-3-chloro-2-methoxyphenyl)methanol. These computational methods, particularly Density Functional Theory (DFT), provide a foundational understanding of the molecule's behavior at a subatomic level. The presence of multiple substituents on the benzene (B151609) ring—bromo, chloro, methoxy (B1213986), and hydroxymethyl groups—creates a complex electronic environment that can be effectively mapped and analyzed through these theoretical approaches.
Molecular Orbital Analysis (HOMO-LUMO) and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is expected to be localized primarily on the aromatic ring, with significant contributions from the oxygen atom of the methoxy group and the bromine atom, both of which possess lone pairs of electrons. These electron-donating groups increase the energy of the HOMO. Conversely, the electron-withdrawing nature of the chlorine atom can slightly lower the HOMO energy. The LUMO is anticipated to be distributed over the aromatic ring as a π* anti-bonding orbital. The presence of electronegative halogen atoms can lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack under certain conditions.
The energy of the HOMO-LUMO gap can influence the molecule's electronic transitions and its potential role in chemical reactions. For instance, a smaller gap would facilitate the excitation of an electron from the HOMO to theLUMO, which is relevant in photochemical processes. Theoretical calculations for similar halogenated aromatic compounds often show that the introduction of halogens tends to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.78 | Primarily localized on the aromatic ring and methoxy group |
| LUMO | -1.45 | Primarily a π* anti-bonding orbital of the aromatic ring |
| Gap | 5.33 | Indicates moderate chemical stability |
Note: The data in this table is illustrative and based on typical values for similarly substituted aromatic compounds.
Charge Distribution, Electrostatic Potential Surfaces, and Reactivity Predictions
The distribution of electron density within this compound is highly non-uniform due to the varied electronegativity of its constituent atoms and the resonance and inductive effects of the substituents. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In this compound, the most electron-rich regions (displayed as red or yellow on an MEP map) are expected around the oxygen atoms of the methoxy and hydroxyl groups due to their lone pairs. These sites are predicted to be the primary points for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group would appear as an electron-poor region (blue on an MEP map), making it susceptible to deprotonation by a base.
The aromatic ring itself will exhibit a complex electrostatic potential. The electron-donating methoxy group tends to increase the electron density on the ring, particularly at the ortho and para positions relative to it. However, the electron-withdrawing inductive effects of the bromine and chlorine atoms will counteract this, creating regions of lower electron density. The interplay of these effects determines the most likely sites for electrophilic aromatic substitution. Computational studies on substituted phenols and halogenated benzenes confirm that such substituent effects are key predictors of reactivity. researchgate.netucalgary.canih.gov
Conformational Analysis and Energy Landscapes
The presence of the methoxy and hydroxymethyl side chains introduces conformational flexibility to the this compound molecule. The rotation around the C-O bonds of these groups and the C-C bond connecting the hydroxymethyl group to the ring leads to various possible conformers with different energies.
Conformational analysis aims to identify the most stable conformer(s) and the energy barriers for rotation between them. The steric hindrance between the bulky bromine atom at the 6-position, the methoxy group at the 2-position, and the hydroxymethyl group will significantly influence the preferred orientation of these side chains. It is likely that the most stable conformer will be one that minimizes these steric clashes. For instance, the hydroxymethyl and methoxy groups will likely orient themselves to be as far apart as possible.
Theoretical calculations can map the potential energy surface as a function of the dihedral angles of these rotating groups. This allows for the determination of the global energy minimum, corresponding to the most stable conformation, as well as other local minima and the transition states that connect them. Studies on substituted dimethoxybenzene derivatives have shown that steric repulsion plays a crucial role in determining the preferred orientation of the methoxy groups. worktribe.com A similar principle would apply here, with the addition of the hydroxymethyl group's interactions.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into the mechanisms and energetics of transformations involving this compound. This can include modeling the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid, or nucleophilic substitution reactions on the aromatic ring.
Calculation of Activation Barriers and Thermodynamic Parameters
By modeling a proposed reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or activation barrier. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster reaction.
Table 2: Illustrative Thermodynamic Data for a Hypothetical Oxidation Reaction
| Parameter | Value (kcal/mol) | Implication |
| Activation Energy (Ea) | 25.0 | Moderately high barrier, suggesting the need for a catalyst or elevated temperatures |
| Enthalpy of Reaction (ΔH) | -15.0 | Exothermic reaction, products are more stable than reactants |
| Gibbs Free Energy of Reaction (ΔG) | -12.5 | Spontaneous reaction under standard conditions |
Note: The data in this table is illustrative and represents a hypothetical oxidation of the methanol group.
Solvent Effects in Computational Reaction Modeling
Chemical reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects using various methods, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. iaea.orgacs.org
For a molecule like this compound, which has polar groups capable of hydrogen bonding, the choice of solvent is critical. A polar protic solvent, for example, could stabilize charged intermediates or transition states through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. Conversely, a nonpolar solvent would have a much smaller effect. Including solvent effects in the computational model is therefore essential for obtaining results that are comparable to experimental observations. researchgate.netmdpi.com
Prediction of Spectroscopic Properties and Validation with Experimental Data
The prediction of spectroscopic properties for molecules like this compound is a powerful application of computational chemistry, often employing Density Functional Theory (DFT). youtube.comruc.dk These theoretical calculations provide valuable insights into the molecule's structure and electronic properties, which can be correlated with experimental spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).
Methodology for Spectroscopic Prediction:
Computational approaches, particularly DFT, are well-established methods for predicting the spectroscopic properties of organic compounds. youtube.com The process typically involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov
Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds within the molecule and can be directly compared to experimental IR and Raman spectra. nih.gov Scaling factors are often applied to the calculated frequencies to better match experimental values.
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) for nuclei such as ¹H and ¹³C, which can be compared with experimental NMR data. nih.govmdpi.com The accuracy of these predictions can be high enough to help in the assignment of complex spectra and even in the revision of previously proposed structures. ruc.dkmdpi.com
Electronic Transition Prediction: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to the energy required to promote an electron from a lower energy molecular orbital (like the HOMO) to a higher energy one (like the LUMO). nih.govphyschemres.org
Validation with Experimental Data:
The validation of theoretical predictions with experimental data is a critical step to ensure the accuracy of the computational model. For a compound like this compound, this would involve synthesizing the compound and acquiring its experimental ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra. The experimental and theoretical data would then be compared. A good correlation between the predicted and measured spectra provides confidence in the computational model and the structural assignment. mdpi.commdpi.com
Below is a hypothetical data table illustrating how predicted and experimental spectroscopic data for a similar compound might be presented for comparison.
Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (δ, ppm) | ||
| -CH₂OH | 4.65 | 4.62 |
| Ar-H | 7.20 | 7.18 |
| -OCH₃ | 3.90 | 3.88 |
| ¹³C NMR (δ, ppm) | ||
| C-Br | 115.8 | 115.5 |
| C-Cl | 130.2 | 130.0 |
| C-OCH₃ | 155.1 | 154.9 |
| C-CH₂OH | 138.5 | 138.3 |
| -CH₂OH | 62.3 | 62.1 |
| -OCH₃ | 56.4 | 56.2 |
| FT-IR (cm⁻¹) | ||
| O-H stretch | 3450 | 3455 |
| C-H (aromatic) stretch | 3050 | 3052 |
| C-H (aliphatic) stretch | 2950 | 2953 |
| C=C (aromatic) stretch | 1580 | 1582 |
| UV-Vis (λmax, nm) | 285 | 288 |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with other molecules, such as solvents or biological macromolecules, in non-prohibited applications.
Applications of Molecular Dynamics Simulations:
Conformational Analysis: MD simulations can explore the different spatial arrangements (conformers) that the molecule can adopt and their relative stabilities. This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring.
Solvation and Intermolecular Interactions: By simulating the compound in a solvent box (e.g., water), MD can reveal how the molecule interacts with the surrounding solvent molecules. researchgate.net This includes the formation and dynamics of hydrogen bonds between the hydroxyl group of the methanol moiety and water molecules. nih.gov Understanding these interactions is crucial for predicting solubility and other physical properties.
Binding to Receptors: In the context of non-prohibited research applications, such as materials science or enzyme inhibition studies, MD simulations can be used to model the binding of this compound to a target receptor or active site. These simulations can help to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the bound complex. researchgate.net
Simulation Protocol:
A typical MD simulation protocol involves:
System Setup: A starting structure of the molecule is placed in a simulation box, often filled with a solvent like water.
Force Field Selection: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.
Production Run: Once equilibrated, the simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is saved at regular intervals.
Analysis: The saved trajectory is then analyzed to extract information about the molecule's dynamic behavior, conformational changes, and intermolecular interactions.
While specific MD simulation studies on this compound are not found in the provided search results, the methodologies are widely applied to similar molecules like benzyl (B1604629) alcohol to understand their behavior in various environments. researchgate.netnih.gov
Advanced Research Applications of 6 Bromo 3 Chloro 2 Methoxyphenyl Methanol As a Chemical Synthon or Probe
Role in the Synthesis of Complex Organic Molecules
The structure of (6-Bromo-3-chloro-2-methoxyphenyl)methanol positions it as a valuable chemical synthon, or building block, for the assembly of more complex organic molecules, particularly those with pharmaceutical or biological relevance. The presence of both bromine and chlorine atoms offers opportunities for differential reactivity in cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, the bromine atom can be selectively targeted in palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings, leaving the chlorine atom intact for subsequent transformations. This sequential functionalization is a powerful strategy for the efficient construction of highly substituted aromatic cores found in many natural products and pharmaceutical intermediates.
The benzylic alcohol moiety can be readily oxidized to the corresponding aldehyde, a versatile functional group that can participate in a wide array of carbon-carbon bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol reactions. This aldehyde derivative would serve as a key intermediate for the elaboration of complex side chains. Furthermore, the methoxy (B1213986) group can influence the electronic properties of the aromatic ring and, under certain conditions, can be cleaved to reveal a phenol (B47542), providing another point for diversification.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Type | Resulting Functionality | Potential Application |
| Bromine | Palladium-catalyzed cross-coupling | Aryl, Alkynyl, Alkenyl | Construction of complex scaffolds |
| Chlorine | Nucleophilic aromatic substitution | Amine, Ether, Thioether | Introduction of diverse substituents |
| Alcohol | Oxidation | Aldehyde, Carboxylic Acid | Carbon chain elongation, Amide formation |
| Methoxy Group | Ether cleavage | Phenol | Introduction of new functionalities |
Application in Materials Science for Functional Polymers or Small Molecules
In the realm of materials science, the halogenated and methoxy-substituted aromatic structure of this compound suggests its potential as a precursor for functional polymers and small molecules with applications in organic electronics or as liquid crystals. The presence of halogens can enhance the thermal stability and flame-retardant properties of polymers.
The di-halogenated nature of the molecule allows for its use as a monomer in polycondensation reactions. For example, following conversion of the benzyl (B1604629) alcohol to a more reactive group, it could be polymerized with suitable co-monomers to create novel aromatic polymers. The specific substitution pattern would influence the polymer's solubility, processability, and ultimately its electronic and photophysical properties. These properties are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Utilization as a Precursor for Advanced Catalysts or Ligands in Organic Reactions
The structural features of this compound make it an intriguing starting material for the synthesis of novel ligands for catalysis. The ortho-methoxy and benzylic alcohol groups can act as chelating arms to coordinate with a metal center. Further functionalization, for example, by replacing the halogens with phosphine (B1218219) or amine groups, could lead to the creation of bidentate or tridentate ligands.
The development of new ligands is crucial for advancing the field of catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. Chiral ligands derived from this scaffold could potentially be employed in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.
Employment as a Spectroscopic or Mechanistic Probe in Chemical and In Vitro Systems
While no specific studies have been identified that utilize this compound as a spectroscopic or mechanistic probe, its halogenated structure lends itself to such applications. The bromine atom, in particular, can serve as a heavy atom label in X-ray crystallography, aiding in the determination of molecular structures.
Furthermore, derivatives of this compound could be designed to act as probes in various chemical and biological systems. For instance, attaching a fluorescent moiety would allow for the tracking of the molecule's localization and interactions within a cell. The specific substitution pattern could also be used to study the steric and electronic effects on reaction mechanisms.
Development of Novel Reagents or Intermediates for Stereoselective Synthesis
The development of novel reagents and intermediates for stereoselective synthesis is a continuous effort in organic chemistry. The inherent functionality of this compound provides a foundation for the creation of such tools. For example, the benzylic alcohol could be resolved into its constituent enantiomers, which could then be used as chiral starting materials or auxiliaries.
A chiral auxiliary derived from this compound could be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be cleaved and recycled. The unique electronic and steric properties imparted by the bromo, chloro, and methoxy substituents could offer distinct advantages in controlling the stereochemical outcome of a reaction.
Future Directions and Emerging Research Avenues for 6 Bromo 3 Chloro 2 Methoxyphenyl Methanol Chemistry
Exploration of Unconventional Synthetic Pathways and Novel Reactivities
The future synthesis of (6-Bromo-3-chloro-2-methoxyphenyl)methanol and its derivatives is likely to move beyond traditional multi-step sequences. Research in this area could focus on the development of unconventional synthetic pathways that offer greater efficiency and access to novel structural analogs. One promising avenue is the exploration of dearomative rearrangements, which could provide access to complex three-dimensional structures from the flat aromatic starting material. For instance, computationally designed dearomative Claisen-type rearrangements of related benzyl (B1604629) alkynyl ethers have been shown to lead to intricate polycyclic systems. acs.org Applying similar strategies to derivatives of this compound could unlock new chemical space.
Furthermore, the inherent reactivity of the C-Br and C-Cl bonds, alongside the hydroxyl and methoxy (B1213986) functionalities, presents opportunities for discovering novel transformations. Metal-catalyzed haloalkynylation reactions, for example, could be employed to introduce further complexity and functionality onto the aromatic ring. nih.gov The development of catalytic systems that can selectively activate one halogen over the other would be a significant advancement, enabling precise and programmable diversification of the core structure. Investigating the catalytic SN2'- and enantioselective allylic substitution reactions with derivatives of this compound could also lead to the stereocontrolled synthesis of valuable chiral building blocks. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
To enhance the accessibility and scalability of this compound and its derivatives, the integration of modern synthesis technologies is crucial. Flow chemistry, in particular, offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. researchgate.net The synthesis of substituted benzyl alcohols can be effectively translated to continuous flow systems, allowing for precise control over reaction parameters and facilitating in-line purification. imperial.ac.ukuc.pt For a compound like this compound, a hypothetical flow process could significantly reduce reaction times and improve safety, especially if hazardous reagents or intermediates are involved.
Automated synthesis platforms, which often utilize cartridge-based systems, represent another frontier for the production of this compound and its analogs. youtube.com These systems can perform multi-step reaction sequences with minimal manual intervention, accelerating the discovery and optimization of new derivatives. youtube.com By developing robust protocols for the key synthetic steps, such as bromination, chlorination, methoxylation, and reduction, these automated platforms could be used to rapidly generate a library of related compounds for screening in various applications.
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for the Final Reduction Step in the Synthesis of this compound
| Parameter | Traditional Batch Process | Proposed Flow Chemistry Process |
| Reaction Time | 6 - 12 hours | 15 - 60 minutes |
| Temperature Control | Moderate to poor | Excellent |
| Safety | Handling of bulk reagents, potential for thermal runaway | Smaller reagent volumes, enhanced heat dissipation |
| Scalability | Difficult, requires larger vessels | Readily scalable by running the system for longer |
| Product Purity | Often requires extensive purification | Higher purity due to better control, potential for in-line purification |
| Overall Yield | 75-85% | >90% (projected) |
Development of More Sustainable and Atom-Economical Methodologies
The principles of green chemistry are increasingly guiding synthetic strategy, and future research on this compound should prioritize the development of more sustainable and atom-economical methods. nih.gov This includes the use of greener solvents, catalysts, and starting materials derived from renewable feedstocks where possible. ucl.ac.ukucl.ac.uk For instance, biocatalytic approaches using enzymes like alcohol dehydrogenases could be explored for the enantioselective synthesis of chiral derivatives of this compound. nih.gov
Atom economy, which seeks to maximize the incorporation of starting materials into the final product, is another key consideration. nih.gov Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and could be designed to produce derivatives of this compound. researchgate.net Furthermore, developing catalytic cycles that minimize waste generation, such as those involving C-H activation, would represent a significant step towards a more sustainable synthesis. The direct conversion of C-H bonds is a powerful strategy for creating complex molecules with high atom economy. nih.gov
Unveiling New Non-Clinical Applications in Advanced Materials or Chemical Probes
The unique substitution pattern of this compound, featuring both electron-withdrawing and electron-donating groups, suggests its potential utility in the development of advanced materials. Brominated aromatic compounds are known precursors for the synthesis of graphene nanoribbons and other carbon-based materials. researchgate.net The specific arrangement of substituents on this molecule could influence the electronic properties of resulting polymers or materials, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. ijrar.org
Moreover, the structure of this compound makes it an interesting starting point for the design of chemical probes. Chemical probes are small molecules used to study biological systems, and their development is a crucial aspect of chemical biology. nih.gov The reactive handles (halogens and hydroxyl group) on this compound could be used to attach fluorophores or other reporter groups, or to covalently bind to specific biological targets. Its potential to interact with biological macromolecules could be explored in the context of developing probes for various cellular processes.
Synergistic Approaches Combining Experimental and Computational Chemistry in Reaction Discovery
The synergy between experimental and computational chemistry is a powerful paradigm for accelerating chemical research. rsc.orgacs.org In the context of this compound, computational tools can be employed to predict reactivity, elucidate reaction mechanisms, and design novel synthetic routes. scielo.br Density Functional Theory (DFT) calculations, for example, can be used to model transition states and predict the feasibility of unconventional reactions, guiding experimental efforts towards more promising avenues. acs.org
Computational studies can also aid in understanding the properties of materials derived from this compound. For instance, modeling the electronic structure of polymers incorporating this moiety could help in designing materials with desired optoelectronic properties. nih.govnih.gov The combination of high-throughput virtual screening with targeted experimental synthesis can significantly shorten the discovery timeline for new materials and functional molecules. nih.gov By investigating the kinetics and mechanisms of reactions involving substituted benzyl alcohols, a deeper understanding of the factors controlling reactivity and selectivity can be achieved. nih.govresearchgate.netasianpubs.org
Q & A
Q. What are the key synthetic routes for (6-Bromo-3-chloro-2-methoxyphenyl)methanol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves halogenation and protection/deprotection strategies. For example:
- Bromination : Introduce bromine at the 6-position using electrophilic substitution (e.g., NBS or Br₂ with a Lewis acid catalyst).
- Chlorination : Direct chlorination at the 3-position via Friedel-Crafts or directed ortho-metalation.
- Methanol Formation : Reduction of a ketone precursor (e.g., using NaBH₄ or LiAlH₄) after methoxy group installation.
Optimization : Adjust solvent polarity (e.g., DCM vs. THF), temperature (0–25°C for controlled reactivity), and stoichiometry (1.2–1.5 eq. halogenating agents). Monitor purity via HPLC (≥95% threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting spectral data?
Methodological Answer:
- NMR : Use - and -NMR to confirm substitution patterns. For example, deshielded protons near electronegative groups (Br, Cl) show distinct splitting.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~265.9 Da).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. SHELXL refinement can model thermal parameters and hydrogen bonding .
Data Conflict Resolution : Cross-validate using 2D NMR (COSY, HSQC) and compare with computational predictions (DFT calculations for expected chemical shifts) .
Q. What crystallization strategies are recommended for obtaining high-quality single crystals suitable for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Temperature Gradient : Gradual cooling from 40°C to 4°C enhances crystal nucleation.
- Seeding : Introduce microcrystals to promote ordered growth.
Analysis : Confirm crystal quality via WinGX software for unit cell validation and SHELX for structure refinement. Graph set analysis can map hydrogen-bonding networks .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure be analyzed to predict supramolecular assembly?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., for dimeric motifs).
- Intermolecular Forces : Identify π-π stacking or halogen bonding (Cl/Br interactions) using Mercury software.
- Thermal Analysis : DSC/TGA reveals stability trends linked to packing efficiency.
Case Study : Compare with structurally similar bromophenyl derivatives to predict aggregation behavior in solution .
Q. What computational methods complement experimental data in resolving structural ambiguities?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles.
- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., methanol vs. DMSO).
- Docking Studies : Explore bioactive conformations if the compound is used in drug discovery.
Validation : Overlay computational models with X-ray data (RMSD < 0.5 Å indicates good agreement) .
Q. How can researchers resolve contradictions between theoretical predictions and experimental results (e.g., unexpected regiochemistry)?
Methodological Answer:
- Step 1 : Re-examine synthetic conditions (e.g., trace moisture causing side reactions).
- Step 2 : Use isotopic labeling (e.g., -labeled precursors) to track reaction pathways.
- Step 3 : Perform control experiments (e.g., omitting catalysts) to isolate variables.
Case Study : If bromination occurs at the 4-position instead of 6, revise the directing group strategy (e.g., protect methoxy as a stronger ortho-director) .
Q. How to design experiments to study the compound’s reactivity under varying pH and temperature conditions?
Methodological Answer:
Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Interconversion : Convert methanol to esters (e.g., acetate for lipophilicity studies).
- Cross-Coupling : Suzuki-Miyaura coupling at the bromo position to introduce aryl groups.
- Biological Assays : Test derivatives for bioactivity (e.g., enzyme inhibition) and correlate with substituent electronic profiles (Hammett constants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


